![molecular formula C15H17N7O2 B2563365 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034348-65-5](/img/structure/B2563365.png)
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Description
(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
BenchChem offers high-quality (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown the synthesis of new pyrazoline, pyrazole derivatives, and other heterocyclic compounds bearing similar structural motifs that exhibit significant antimicrobial activity. For instance, compounds synthesized from α,β-unsaturated ketones have been tested against various strains of bacteria and fungi, demonstrating promising antibacterial and antifungal properties. Such compounds include derivatives of pyrazolines and pyrazoles that have been characterized and evaluated for their potential in treating microbial infections (Hassan, 2013; Bektaş et al., 2007).
Antitumor and Anticoronavirus Activities
A series of compounds with structural similarities have been synthesized and evaluated for their in vitro anticoronavirus and antitumoral activities. Such studies explore the potential of these compounds in treating viral infections and cancer, indicating the versatile applications of these chemical structures in medicinal chemistry (Jilloju et al., 2021).
Inotropic and Chronotropic Effects
Compounds derived from [1,2,4]triazolo and tetrazolo phthalazine structures bearing substituted piperazine moieties have been synthesized and evaluated for their positive inotropic and chronotropic effects. These studies contribute to the development of new therapeutics for heart diseases by exploring the compounds' ability to increase heart muscle contractility and regulate heart rate (Ma et al., 2014).
Phosphodiesterase Inhibitors
Research into pyrazolo[1,5-a]-1,3,5-triazine derivatives as phosphodiesterase (PDE) inhibitors has uncovered compounds with potent inhibitory activity and high selectivity. These findings are significant for developing treatments for various diseases by modulating cyclic nucleotide levels within cells (Raboisson et al., 2003).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-10-9-12(19-24-10)15(23)21-7-5-20(6-8-21)13-14-18-17-11(2)22(14)4-3-16-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAKLRGLPJGXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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